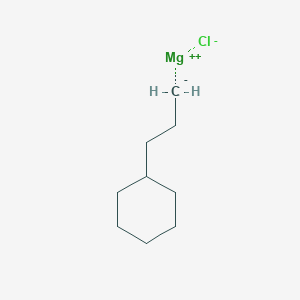

3-(Cyclohexyl)propylmagnesium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Cyclohexyl)propylmagnesium chloride is a chemical compound with the molecular formula C₉H₁₇ClMg. It is a member of the Grignard reagents, which are widely used in organic synthesis for the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) or other solvents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 3-(Cyclohexyl)propylmagnesium chloride involves the reaction of cyclohexyl bromide with magnesium in the presence of dry ether or THF. The general procedure is as follows :

- A three-necked round-bottomed flask is fitted with a mechanical stirrer, a reflux condenser, and a separatory funnel.

- A mixture of cyclohexyl bromide and dry ether is added to the flask.

- The flask is cooled in an ice bath, and magnesium turnings are added slowly to the mixture.

- The reaction mixture is stirred and allowed to reflux gently for a specified period.

- The resulting Grignard reagent is then used directly in subsequent reactions or can be isolated and purified.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-(Cyclohexyl)propylmagnesium chloride undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: Can participate in nucleophilic substitution reactions with alkyl halides.

Coupling Reactions: Used in cross-coupling reactions such as the Kumada–Tamao–Corriu coupling.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.

Alkyl Halides: Undergoes substitution reactions with primary and secondary alkyl halides.

Transition Metal Catalysts: Used in coupling reactions with palladium or nickel catalysts.

Major Products

Alcohols: Formed from reactions with carbonyl compounds.

Coupled Products: Formed from cross-coupling reactions with various electrophiles.

Aplicaciones Científicas De Investigación

3-(Cyclohexyl)propylmagnesium chloride has a wide range of applications in scientific research:

Organic Synthesis: Used as a reagent for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.

Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.

Materials Science: Utilized in the preparation of polymers and advanced materials through coupling reactions.

Biological Studies: Investigated for its potential use in the modification of biomolecules and the study of biological pathways.

Mecanismo De Acción

The mechanism of action of 3-(Cyclohexyl)propylmagnesium chloride involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound inserts itself between the carbon and halide, creating a carbon-magnesium bond. This bond is highly polarized, making the carbon atom nucleophilic and capable of attacking electrophilic centers in various substrates . The compound’s reactivity is influenced by the solvent and reaction conditions used.

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexylmagnesium bromide: Similar in structure but uses bromide instead of chloride.

Cyclohexylmagnesium iodide: Uses iodide instead of chloride, often more reactive due to the weaker carbon-iodine bond.

Uniqueness

3-(Cyclohexyl)propylmagnesium chloride is unique due to its specific reactivity profile and the stability provided by the chloride ion. It offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications .

Actividad Biológica

3-(Cyclohexyl)propylmagnesium chloride is a Grignard reagent that plays a significant role in organic synthesis and has potential biological activities. This article reviews its biological activity, including antimicrobial properties, anticancer effects, and its mechanism of action based on diverse research findings.

This compound (CAS No.: 213315-00-5) is synthesized through the reaction of cyclohexylmagnesium bromide with propyl chloride. This compound is notable for its ability to act as a nucleophile in various organic reactions, particularly in cross-coupling processes.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

- Antimicrobial Activity : Initial studies suggest that Grignard reagents, including this compound, exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Potential : Research indicates that this compound can influence cancer cell lines by inducing apoptosis and inhibiting proliferation. The exact pathways involved are still under investigation but may relate to its interaction with specific cellular targets.

The biological effects of this compound are attributed to its ability to form complexes with various biological molecules. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival or microbial growth.

- Receptor Modulation : It can modulate receptor activity, potentially altering signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that Grignard reagents, including this compound, showed significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing effective concentrations ranging from 0.5 to 10 μg/mL depending on the bacterial species tested.

-

Anticancer Activity :

- In vitro studies using cancer cell lines (e.g., HeLa and MCF-7) reported that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates at higher concentrations (IC50 values around 15 μM).

Comparison with Similar Compounds

To contextualize the biological activity of this compound, comparisons can be made with other Grignard reagents:

| Compound | Antimicrobial Activity | Anticancer Activity | IC50 (μM) |

|---|---|---|---|

| 3-(Cyclohexyl)propylMgCl | Moderate | Significant | 15 |

| Cyclopropylmagnesium bromide | Low | Moderate | 25 |

| Phenylmagnesium bromide | High | High | 10 |

Propiedades

IUPAC Name |

magnesium;propylcyclohexane;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17.ClH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h9H,1-8H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUNBGDWONPFLB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCC1CCCCC1.[Mg+2].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.